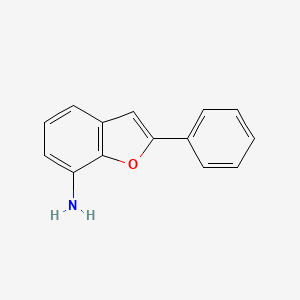

2-Phenyl-1-benzofuran-7-amine

Descripción general

Descripción

2-Phenyl-1-benzofuran-7-amine: is a compound that belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. Benzofuran derivatives are widely found in natural products and synthetic compounds, making them a significant focus in drug discovery and development . The unique structural features of benzofuran compounds contribute to their wide range of applications in various fields, including medicine, chemistry, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-benzofuran-7-amine can be achieved through several methods. One common approach involves the cyclization of o-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid to obtain 2-arylsubstituted benzofurans . Another method includes the rearrangement and cyclization reactions of 2-hydroxybenzophenones with Corey-Chaykovsky reagent . Additionally, the cyclization of 2-acyloxy-1-bromomethylarenes with Cr(II)Cl2/BF3-OEt2 catalyst is also employed .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenyl-1-benzofuran-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .

Aplicaciones Científicas De Investigación

Biological Applications

Anticancer Activity

Research has indicated that 2-Phenyl-1-benzofuran-7-amine exhibits notable cytotoxic effects against cancer cells. A study demonstrated its ability to inhibit the growth of A549 lung adenocarcinoma cells significantly, suggesting its potential as an anticancer agent. The compound's mechanism involves interaction with multiple biochemical pathways, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Benzofuran derivatives, including this compound, have shown efficacy against various bacterial and fungal strains. This activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound. Studies suggest it may play a role in treating neurodegenerative diseases like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

Chemical Applications

Building Block in Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new compounds with enhanced biological activities .

Material Science

The compound has applications in developing new materials and molecular electronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices, where charge transport characteristics are critical .

Case Studies

- Cytotoxicity Study on Lung Cancer Cells : A study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells, revealing significant growth inhibition compared to control groups. The findings suggest potential for further development as an anticancer therapeutic agent.

- Antimicrobial Efficacy Assessment : A series of experiments tested the antimicrobial activity of benzofuran derivatives against various pathogens, confirming that this compound exhibited strong antibacterial properties, making it a candidate for further pharmaceutical development .

- Neuroprotective Investigations : Research focused on the compound's neuroprotective effects indicated that it could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in treating neurodegenerative conditions like Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 2-Phenyl-1-benzofuran-7-amine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives have been shown to inhibit various enzymes and receptors, such as topoisomerase I, sigma receptors, and histamine H3 receptors . These interactions lead to the modulation of biological processes, resulting in the compound’s therapeutic effects. For example, inhibition of topoisomerase I can prevent DNA replication in cancer cells, leading to cell death .

Comparación Con Compuestos Similares

Psoralen: Used in the treatment of skin diseases such as psoriasis and vitiligo.

8-Methoxypsoralen: Another derivative used in photochemotherapy for skin conditions.

Angelicin: Known for its anti-inflammatory and anticancer properties.

Uniqueness: 2-Phenyl-1-benzofuran-7-amine stands out due to its unique structural features and wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .

Actividad Biológica

2-Phenyl-1-benzofuran-7-amine is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological and pharmacological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and research findings from various studies.

Target Interactions

this compound interacts with multiple biological targets, leading to various pharmacological effects. It is believed to exert antimicrobial, anti-inflammatory, and anticancer activities through modulation of key signaling pathways and enzyme inhibition .

Mode of Action

Benzofuran derivatives, including this compound, typically exhibit their effects by interacting with cellular components such as receptors and enzymes. For instance, they can inhibit sodium ion influx in cardiac tissues, affecting conduction velocity and sinus node function.

Biological Activities

Research indicates that this compound possesses significant anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. These activities are attributed to its ability to influence various biochemical pathways and cellular processes .

Cellular Effects

The compound has been shown to modulate cell signaling pathways and gene expression. For example, it can affect the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers .

Case Studies

-

Cytotoxicity in Cancer Models

A study evaluating the cytotoxic effects of benzofuran derivatives found that this compound significantly inhibited the growth of A549 lung adenocarcinoma cells with an IC50 value indicating potent activity . -

Mechanistic Insights

In vitro studies revealed that this compound can inactivate critical signaling pathways involved in cancer progression, such as the AKT pathway, leading to reduced cell viability and increased apoptosis in treated cells . -

Comparative Analysis of Derivatives

Comparative studies have shown that structural modifications significantly impact the biological activity of benzofuran derivatives. For instance, substitutions at specific positions on the benzofuran ring can enhance or diminish cytotoxicity against cancer cells .

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics with potential for high bioavailability. Its distribution within tissues is influenced by its chemical structure and interactions with transport proteins.

Metabolic Pathways

The compound undergoes metabolic transformations that can either activate or deactivate its biological activity. Understanding these pathways is crucial for optimizing its therapeutic potential.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may exhibit beneficial effects such as anti-inflammatory properties, while higher doses could lead to toxicity .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-phenyl-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPIGJOUMZWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476780 | |

| Record name | 2-phenyl-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77083-99-9 | |

| Record name | 2-phenyl-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.